3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethylisoxazole ring, followed by its functionalization to introduce the methylamino group. The final step involves the formation of the tetrahydrothiophene ring and its subsequent oxidation to yield the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound shares the 3,5-dimethylisoxazole moiety and has shown potential as a BRD4 inhibitor with anti-cancer activity.
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Another compound with the 3,5-dimethylisoxazole ring, used in various synthetic applications.
Uniqueness
What sets 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide apart is its tetrahydrothiophene ring fused with the isoxazole moiety, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Biological Activity
The compound 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide , often referred to by its chemical structure or CAS number, is a synthetic organic compound that has garnered attention in recent pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups:
- Isoxazole Ring : The 3,5-dimethylisoxazole moiety is known for its diverse biological activities.
- Tetrahydrothiophene : This component contributes to the compound's unique reactivity and potential interaction with biological targets.
- Amine Group : The presence of an amino group enhances solubility and bioavailability.
Structural Formula
Antitumor Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines. A notable study demonstrated that isoxazole derivatives effectively inhibited the proliferation of breast cancer cells by targeting key signaling pathways such as EGFR and BRAF(V600E) .
Antiinflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS), where the compound reduced the expression of TNF-alpha and IL-6 .
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this class of compounds. Research has shown that certain isoxazole derivatives possess significant antibacterial and antifungal properties. For example, compounds related to our target have demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans .
The mechanisms underlying the biological activity of This compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or inflammation.
- Receptor Modulation : It could act as a modulator for receptors involved in pain and inflammation pathways.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antitumor Efficacy in Breast Cancer Cells
A recent study assessed the effects of a related isoxazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: Anti-inflammatory Response in Macrophages
In another investigation, the compound was tested on RAW 264.7 macrophages exposed to LPS. The treatment resulted in a marked decrease in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Activity Against Fungal Strains
A series of experiments evaluated the antimicrobial efficacy of various isoxazole derivatives against common fungal pathogens. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Candida species, highlighting their potential use in antifungal therapies .
Properties
Molecular Formula |
C11H18N2O3S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C11H18N2O3S/c1-8-11(9(2)16-13-8)6-12-5-10-3-4-17(14,15)7-10/h10,12H,3-7H2,1-2H3 |
InChI Key |
BFFJDCDMKQCOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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